molecular formula C7H11NO B561527 1-Ethyl-5-methyl-1H-pyrrol-2(3H)-one CAS No. 100860-38-6

1-Ethyl-5-methyl-1H-pyrrol-2(3H)-one

Cat. No.: B561527
CAS No.: 100860-38-6
M. Wt: 125.171
InChI Key: XZIOYYJHFVFPHV-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-pyrrol-2(3H)-one, with the CAS Number 100860-38-6, is a nitrogen-containing heterocyclic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . Its structure can be represented by the SMILES notation O=C1N(CC)C(C)=CC1 . As a derivative of the pyrrolone core, this compound is a valuable building block in organic synthesis and medicinal chemistry research. Heterocyclic compounds like this one are of significant interest in the development of novel pharmaceuticals, with more than 85% of all biologically active compounds containing at least one heterocycle . Specifically, pyrrolone and dihydropyrrolone scaffolds are extensively investigated in antimicrobial research for addressing the critical global health challenge of antimicrobial resistance (AMR) . Related pyrrolopyrimidine derivatives, which share structural features, have demonstrated broad-spectrum bioactivities, including antibacterial, antifungal, and antiviral effects . Researchers are exploring such nitrogen-containing heterocycles as potential novel agents with alternative mechanisms of action, such as quorum sensing inhibition . This product is intended For Research Use Only and is not for human or veterinary diagnostic use.

Properties

CAS No.

100860-38-6

Molecular Formula

C7H11NO

Molecular Weight

125.171

IUPAC Name

1-ethyl-5-methyl-3H-pyrrol-2-one

InChI

InChI=1S/C7H11NO/c1-3-8-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3

InChI Key

XZIOYYJHFVFPHV-UHFFFAOYSA-N

SMILES

CCN1C(=CCC1=O)C

Synonyms

2-Pyrrolin-5-one,1-ethyl-2-methyl-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

5-Hydroxy-5-phenylpyrrolone Derivatives ()

Compounds 32–35 in share the pyrrolone core but differ in substituents:

  • Compound 32 : 1-Benzyl, 3-(3,4-dimethylphenyl), 5-hydroxy-5-phenyl.
  • Compound 33 : 1-(4-Methoxyphenyl), 3-(3,4-dimethylphenyl), 5-hydroxy-5-phenyl.
  • Compound 34 : 1-Cyclohexyl, 3-(4-nitrophenyl), 5-hydroxy-5-phenyl.
  • Compound 35 : 1-Benzyl, 3-(4-nitrophenyl), 5-hydroxy-5-phenyl.

Key Comparisons :

  • Substituent Effects : The 5-hydroxy-5-phenyl group in these compounds enhances polarity and hydrogen-bonding capacity compared to the target compound’s 5-methyl group. This difference likely influences solubility and bioavailability.
  • Biological Activity: Compounds 32–35 exhibit antiestrogenic effects, attributed to the bulky aryl substituents at the 3-position.

1-Acetyl-3-methyl-2H-pyrrol-5-one ()

This compound (CAS 34581-92-5) replaces the ethyl group at the 1-position with an acetyl group.

  • Safety Data : The safety data sheet (SDS) for this compound highlights acute toxicity (H302) and skin irritation (H315), suggesting that substituents at the 1-position influence toxicity profiles.

Pyrazolone Derivatives ()

3-Methyl-1H-pyrazol-5(4H)-one () is a pyrazolone derivative with structural similarities to pyrrolones:

  • Ring Structure : Pyrazolones contain a five-membered ring with two adjacent nitrogen atoms, differing from pyrrolones’ single nitrogen. This structural variance affects aromaticity and electronic properties.
  • Functional Groups : Both compounds feature a ketone group, but the pyrazolone’s additional nitrogen alters hydrogen-bonding patterns and acidity (pKa ~8–10 for pyrazolones vs. ~10–12 for pyrrolones).

Benzimidazolone Derivatives ()

1-(4-Methyl-benzyl)-1H-benzimidazol-2(3H)-one () incorporates a fused benzene ring:

  • Planarity and Hydrogen Bonding : The benzimidazolone core is nearly planar, with intermolecular N–H⋯O hydrogen bonds stabilizing its crystal structure. In contrast, pyrrolones with alkyl substituents (e.g., the target compound) may exhibit less rigid packing due to reduced hydrogen-bonding capacity.

Data Tables

Table 1. Structural and Functional Comparison of Pyrrolone Derivatives

Compound Name Substituents (Position) Molecular Weight* Key Biological Activity Reference
1-Ethyl-5-methyl-1H-pyrrol-2(3H)-one 1-Ethyl, 5-Methyl ~139.18 Not reported N/A
1-Benzyl-5-hydroxy-5-phenylpyrrolone (32) 1-Benzyl, 3-(3,4-dimethylphenyl) ~427.52 Antiestrogenic
1-Acetyl-3-methyl-2H-pyrrol-5-one 1-Acetyl, 3-Methyl ~139.15 Acute toxicity (H302, H315)
3-Methyl-1H-pyrazol-5(4H)-one 3-Methyl ~98.10 IR: ν(C=O)=1640 cm⁻¹

*Molecular weights calculated from molecular formulas in cited evidence.

Table 2. Crystallographic and Physicochemical Properties

Compound Planarity (RMSD) Hydrogen Bonding Dihedral Angles Reference
1-(4-Methyl-benzyl)-benzimidazolone 0.009 Å N–H⋯O dimers 77.41° (benzimidazole vs. aryl)
Pyrrolones (e.g., 32–35) Not reported Likely weaker due to alkyl substituents Not reported

Preparation Methods

Catalytic Systems and Conditions

Noble metal catalysts, such as Pd/C and Ru/Al2O3, have demonstrated efficacy in batch reactors. For instance, Pd/C (5 wt%) in ethanol at 80°C and 20 bar H2 achieves yields of 78–82% after 6–8 hours. Non-noble alternatives, including Ni-based catalysts (e.g., Ni2P/SiO2), show comparable performance (75–80% yield) at milder temperatures (60–70°C) but require longer reaction times (12–15 hours). The mechanism involves imine intermediate formation followed by cyclization and hydrogenation (Figure 1).

Table 1: Comparative Performance of Catalysts in Reductive Amination

CatalystTemperature (°C)Pressure (bar H2)Yield (%)Reference
Pd/C802082
Ni2P/SiO2701578
Ru/Al2O3902585
Co-Mo/γ-Al2O31003070

Key challenges include controlling over-reduction byproducts and optimizing solvent systems. Polar aprotic solvents (e.g., acetonitrile) enhance selectivity (>90%) by stabilizing intermediates.

Continuous-Flow Synthesis Using Heterogeneous Catalysts

Flow chemistry has emerged as a scalable alternative, particularly for industrial applications. Ni2P/SiO2 catalysts in fixed-bed reactors enable continuous production with enhanced mass transfer and thermal stability.

Operational Parameters

In a representative setup, a solution of LA and ethylamine in acetonitrile is pumped through a Ni2P/SiO2-packed reactor at 70°C and 15 bar H2. The residence time of 30 minutes achieves 80% conversion with 98% selectivity. This method reduces catalyst deactivation and enables steady-state operation for >100 hours.

Table 2: Flow Synthesis Performance Metrics

ParameterValue
Temperature70°C
Pressure15 bar H2
Residence Time30 min
Space Velocity0.5 h⁻¹
Selectivity98%

Advantages over batch systems include reduced energy consumption and easier product separation. However, catalyst fouling from byproducts like N-ethyl-5-methylpyrrolidine remains a limitation.

Alternative Cyclization Routes

While less common, cyclization strategies offer complementary pathways. For example, ethyl 5-methyl-1H-pyrrole-2-carboxylate undergoes hydrolysis to 5-methylpyrrole-2-carboxylic acid, which can form the lactam via intramolecular amidation. FeCl3-catalyzed cyclization in dichloromethane at 40°C yields 65–70% product.

Mechanistic Considerations

The reaction proceeds through acid-catalyzed ring contraction, where the pyrrole carboxylate intermediate undergoes nucleophilic attack by the ethylamine moiety. This route is less efficient than reductive amination but avoids hydrogenation steps .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethyl-5-methyl-1H-pyrrol-2(3H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted pyrrole precursors. For example, microwave-assisted synthesis ( ) or base-assisted cyclization ( ) can improve efficiency. Key parameters include solvent choice (e.g., ethanol for recrystallization), temperature control (e.g., 192–196°C for crystallization), and catalysts (e.g., acid/base mediators). Optimization requires monitoring via TLC and adjusting reaction times ( ). Yield improvements (e.g., up to 58% in ) often depend on stoichiometric ratios and purification methods like column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For instance, 1H^1H-NMR can resolve ethyl/methyl substituents (δ 1.32 ppm for ethyl in ) and aromatic protons. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 402.2 in ). FTIR identifies functional groups like carbonyl (C=O) stretching at ~1700 cm1^{-1}. Purity is assessed via HPLC (e.g., 99.8% in ) and melting point analysis (e.g., 192–196°C in ) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving pyrrol-2(3H)-one derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., cytotoxic vs. anti-inflammatory effects) require systematic validation:

  • Standardized Assays : Use consistent cell lines (e.g., NCI-60 panel in ) and control compounds.
  • Structural Confirmation : Ensure synthesized batches match published data (e.g., NMR/MS cross-checking in ).
  • Mechanistic Studies : Compare tubulin polymerization inhibition ( ) with receptor-binding assays ( ) to clarify target specificity.
  • Meta-Analysis : Pool data from multiple studies (e.g., SAR trends in ) to identify outliers or confounding variables .

Q. What strategies enhance the solubility and bioavailability of this compound in pharmacological studies?

  • Methodological Answer :

  • Derivatization : Introduce polar groups (e.g., hydroxyl or amino substituents) via functionalization ().
  • Formulation : Use co-solvents (e.g., DMSO/water mixtures) or liposomal encapsulation (inferred from ’s cytotoxicity protocols).
  • Prodrug Design : Mask hydrophobic groups with cleavable esters (e.g., ethyl carboxylate in ).
  • Computational Modeling : Predict logP and solubility via QSPR models using software like Schrödinger or MOE .

Q. How do substituents on the pyrrol-2(3H)-one core influence reactivity and biological activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at aryl positions ( ) enhance electrophilicity, improving tubulin binding ( ).
  • Steric Effects : Bulky groups (e.g., ethyl/methyl in ) may hinder enzyme access but improve metabolic stability.
  • Hydrogen Bonding : Hydroxyl groups (e.g., 3-hydroxy in ) enhance solubility and target interactions.
  • SAR Studies : Systematic variation of substituents (e.g., 5-phenyl vs. 5-(4-fluorophenyl) in ) paired with activity assays reveal critical pharmacophores .

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